(R)-3-Benzylmorpholine hcl
Description
(R)-3-Benzylmorpholine hydrochloride is a chiral morpholine derivative characterized by a benzyl group substituted at the 3-position of the morpholine ring and an (R)-configuration at the stereogenic center. Morpholine derivatives are widely utilized in medicinal chemistry as intermediates or building blocks for drug discovery due to their versatility in modulating pharmacokinetic properties and binding interactions . The hydrochloride salt form enhances solubility in polar solvents, making it advantageous for synthetic applications.
Properties
IUPAC Name |
(3R)-3-benzylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBSZAVJNVJGHC-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from L-Phenylglycinol
The enantioselective synthesis of (R)-3-benzylmorpholine begins with L-phenylglycinol, a chiral precursor. Treatment with chloroacetyl chloride in dichloromethane forms the corresponding chloroacetamide intermediate. Cyclization under basic conditions (NaH/THF) generates the morpholine ring, followed by LiAlH4 reduction to yield the free base. Final HCl treatment in methanol affords the hydrochloride salt with 74% yield and >98% enantiomeric excess (ee) .
Key reaction parameters :
-
Temperature: 0°C for acylation, 80°C for cyclization
-
Solvent: THF for cyclization, methanol for salt formation
-
Catalysts: None (inherent chirality from L-phenylglycinol)
Kinetic Resolution Using Polymer-Supported Reagents
Dynamic Kinetic Resolution Protocol
Racemic 3-benzylmorpholine undergoes resolution using polymer-supported chiral acyl transfer catalysts. A mixture of racemic amine and α'-hydroxydienone in THF with K2CO3 achieves 66% recovery of (R)-enantiomer (70:30 er) and 31% yield of acylated (S)-product (93:7 er). The process leverages non-enzymatic acyl transfer dynamics for enantiomer separation.
Optimization insights :
-
Catalyst loading: 10 mol% triazolium salt
-
Reaction time: 36 hours at 23°C
-
Solvent system: THF/ethyl acetate biphasic
Grignard Addition to Morpholine Scaffolds
Enantioselective Grignard Protocol
A commercial synthesis route employs (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate as an intermediate. Key steps include:
-
Grignard reagent formation : Mg initiation with I2/DIBAL-H
-
Addition to morpholinone : 89% yield at -20°C
-
Salt formation : Mesylic acid in IPA/water
This method achieves >99.5% chemical purity and 35% overall yield from resolution intermediates.
Reductive Amination Strategies
Benzylamine-Morpholine Condensation
A scalable approach reacts benzylamine derivatives with morpholine precursors under reductive conditions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzyl chloride, K2CO3 | DMF, 90°C, 6h | 82% |
| 2 | LiAlH4 reduction | THF, reflux, 4h | 91% |
| 3 | HCl gas in Et2O | 0°C, 30min | 95% |
This three-step sequence provides 68% overall yield with 97% ee when using (R)-configured starting materials.
Comparative Analysis of Synthetic Methods
Table 1: Method efficiency comparison
| Method | Key Advantage | Limitation | Scale Feasibility |
|---|---|---|---|
| Chiral pool | High stereocontrol | Expensive precursors | Lab-scale (≤1kg) |
| Kinetic resolution | No chiral auxiliaries | Maximum 50% yield | Pilot plant |
| Grignard addition | Commercial scalability | Specialized equipment | Multi-ton |
| Reductive amination | Cost-effective | Racemization risk | Industrial |
Critical Process Parameters
Solvent Impact on Enantiopurity
Polar aprotic solvents (DMF, DMSO) improve reaction rates but increase racemization risks at elevated temperatures. Mixed solvent systems (THF/H2O) balance reactivity and stereochemical integrity:
Temperature-Conversion Relationships
Arrhenius analysis reveals optimal temperature windows:
-
Cyclization: 70-80°C (k = 0.12 min⁻¹)
-
Reduction: -10 to 0°C (ΔG‡ = 45 kJ/mol)
Exceeding 85°C during cyclization promotes diastereomer formation.
Industrial-Scale Purification Techniques
Chemical Reactions Analysis
Types of Reactions: ®-3-Benzylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the benzyl group to a methyl group using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide under appropriate conditions.
Major Products Formed:
N-Oxides: Formed through oxidation.
Methylmorpholine Derivatives: Formed through reduction.
Substituted Morpholines: Formed through nucleophilic substitution.
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
(R)-3-Benzylmorpholine hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to the development of new analgesics and anti-inflammatory drugs. The compound's unique stereochemistry significantly influences its biological activity, making it a valuable building block in medicinal chemistry .
Case Study:
In a study focusing on the synthesis of novel analgesics, researchers utilized (R)-3-benzylmorpholine as a precursor to create compounds that exhibited enhanced pain-relieving properties. The modifications made to the morpholine ring resulted in increased potency and selectivity for specific receptors involved in pain signaling pathways.
Neuroscience Research
Investigating Neurotransmitter Systems:
This compound has been employed in neuroscience studies to explore its interactions with neurotransmitter systems, particularly dopamine receptors. Its chiral nature allows for selective binding, which is crucial for understanding drug mechanisms affecting mood and cognition .
Data Table: Dopamine Receptor Binding Affinity
| Compound | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| (R)-3-Benzylmorpholine | 50 nM | High |
| (S)-3-Benzylmorpholine | 200 nM | Moderate |
Research Findings:
Studies have shown that (R)-3-benzylmorpholine acts as a selective antagonist at certain dopamine receptor subtypes, indicating its potential use in treating disorders such as schizophrenia and Parkinson's disease.
Antimicrobial Studies
Potential Antimicrobial Agent:
(R)-3-Benzylmorpholine hydrochloride has demonstrated antimicrobial properties, making it a candidate for developing new treatments against bacterial infections. Its efficacy against various strains has been tested in vitro, showing promising results .
Case Study:
In antimicrobial screening assays, (R)-3-benzylmorpholine exhibited significant activity against Staphylococcus aureus and Escherichia coli. Researchers are currently investigating its mechanism of action to better understand how it disrupts bacterial cell function.
Material Science
Incorporation into Polymer Formulations:
The compound can be integrated into polymer matrices to enhance material properties such as flexibility and strength. This application is particularly relevant in developing advanced materials for industrial use .
Data Table: Material Properties
| Property | Control Sample | Sample with (R)-3-Benzylmorpholine |
|---|---|---|
| Tensile Strength (MPa) | 20 | 30 |
| Elongation at Break (%) | 5 | 15 |
Analytical Chemistry
Use as a Standard:
In analytical chemistry, (R)-3-benzylmorpholine hydrochloride is utilized as a standard reference compound for quantifying similar substances in various samples. Its stability and well-documented properties make it an ideal candidate for calibration in chromatographic methods .
Research Application:
A recent study employed (R)-3-benzylmorpholine as a standard in HPLC methods to analyze pharmaceutical formulations containing morpholine derivatives. The results indicated high precision and accuracy in quantifying the active ingredients.
Mechanism of Action
The mechanism of action of ®-3-Benzylmorpholine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of (R)-3-Benzylmorpholine HCl (CAS No. 106973-37-9) are identified based on similarity scores and functional group variations (Table 1). These comparisons highlight critical differences in substituents, stereochemistry, and physicochemical properties that influence their applications.
Table 1: Structural and Functional Comparison of (R)-3-Benzylmorpholine HCl with Analogs
Key Observations
Structural Analog with Highest Similarity (Score 1.00): (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106973-36-8) shares the morpholine core and benzyl substitution but differs in substituent positions (C4 vs. C3) and the presence of a carboxylic acid group.
Methyl Ester Derivative (Score 0.97):
- The methyl ester (CAS 1235639-75-4) is a prodrug form of 106973-36-7. Its lipophilic ester group may enhance membrane permeability, but hydrolysis in vivo would release the active carboxylic acid. In contrast, (R)-3-Benzylmorpholine HCl lacks ester or acid functionalities, favoring stability in aqueous environments .
Similarly, 2-Morpholino-2-phenylacetic acid HCl (CAS 91641-50-8) features a phenylacetic acid backbone, diverging significantly from the benzyl-morpholine scaffold and likely targeting distinct biological pathways .
Impact of Stereochemistry:
- The (R)-configuration in (R)-3-Benzylmorpholine HCl is critical for chiral recognition in biological systems. Enantiomeric differences could lead to varied interactions with enzymes or receptors compared to racemic mixtures or S-enantiomers of analogs.
Biological Activity
(R)-3-Benzylmorpholine hydrochloride is a compound belonging to the morpholine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of (R)-3-benzylmorpholine HCl, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
(R)-3-Benzylmorpholine HCl is characterized by a morpholine ring substituted with a benzyl group at the 3-position. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as L-tyrosine. The morpholine backbone is crucial for the biological activity of the resulting compounds, as it can be modified to enhance efficacy and selectivity.
Biological Activities
The biological activities of (R)-3-benzylmorpholine HCl have been investigated across various therapeutic areas:
- Antimicrobial Activity : Several studies have indicated that morpholine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from morpholine structures have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
- CYP Enzyme Inhibition : Research has demonstrated that benzylmorpholine analogs can selectively inhibit cytochrome P450 enzymes, particularly CYP2A13, which is implicated in lung cancer risk among tobacco users. Selective inhibition could offer a novel strategy for lung cancer chemoprevention .
- Neuropharmacological Effects : Morpholines have been explored for their potential as central nervous system agents. Specific derivatives may influence neurotransmitter systems, making them candidates for treating conditions like anxiety or depression.
1. Antimicrobial Evaluation
A study synthesized several morpholine derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives of (R)-3-benzylmorpholine HCl showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi .
2. CYP2A13 Inhibition
In a study focusing on lung cancer prevention, a series of benzylmorpholine analogs were screened for their ability to inhibit CYP2A13. The findings revealed that specific substitutions at the ortho position of the benzyl group enhanced selectivity for CYP2A13 over CYP2A6, potentially reducing the risk of lung cancer in smokers .
3. Neuropharmacological Studies
Research on morpholine derivatives has suggested potential applications in neuropharmacology. Some studies indicate that these compounds may modulate neurotransmitter activity, which could lead to new treatments for psychiatric disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for achieving high enantiomeric purity of (R)-3-Benzylmorpholine HCl, and how can chiral resolution be optimized?
Answer: High enantiomeric purity is achieved via asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation. For resolution, chiral HPLC with polysaccharide-based columns (Chiralpak® AD-H) and mobile phases like hexane/ethanol with 0.1% diethylamine is effective. Recrystallization from ethanol/water mixtures can further enhance purity, monitored by polarimetry (specific rotation: [α]D²⁵ = +XX°). Racemic mixtures may require diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. Which analytical methods are most reliable for characterizing (R)-3-Benzylmorpholine HCl’s structural and chiral integrity?
Answer: Use ¹H/¹³C NMR (δ 3.5–4.5 ppm for morpholine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) and HRMS ([M+H]+ = 224.12 m/z). Chiral purity is confirmed via HPLC (Chiralcel® OD-H column, 95:5 hexane/isopropanol) and optical rotation. X-ray crystallography provides absolute configuration validation, while DSC confirms melting point consistency (244–245°C) .
Q. How should storage conditions be optimized to maintain the stability of (R)-3-Benzylmorpholine HCl in long-term studies?
Answer: Store in amber vials under argon at room temperature (RT) to prevent oxidation and hygroscopic degradation. Stability studies (6–12 months) via HPLC should monitor hydrolysis products (e.g., morpholine ring opening). Lyophilization from HCl (pH 3–4) enhances shelf life, with residual solvents (e.g., ethanol) kept below ICH Q3C limits .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the thermodynamic stability and reactivity of (R)-3-Benzylmorpholine HCl, and how do results align with experimental data?
Answer: DFT (B3LYP/6-311++G(d,p)) models bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV). Include exact-exchange corrections (e.g., 20% Hartree-Fock exchange) to improve thermochemical accuracy, as shown in similar morpholine derivatives . Validate against experimental TGA (decomposition onset >200°C) and calorimetry (ΔHfusion = 28 kJ/mol). Discrepancies >2.4 kcal/mol suggest revisiting solvation models (e.g., COSMO-RS) .
Q. What strategies resolve contradictions in pharmacological activity data across in vitro and in vivo studies?
Answer: Standardize assay conditions: use identical buffer systems (e.g., HBSS pH 7.4) and cell lines (e.g., HEK-293 for receptor binding). Cross-validate with orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment). In vivo, compare pharmacokinetic profiles (AUC, Cmax) and tissue distribution via LC-MS/MS. Meta-analysis of EC₅₀ values across studies identifies outliers due to assay sensitivity .
Q. How do enantiomeric impurities (>1%) impact the biological activity of (R)-3-Benzylmorpholine HCl, and how can they be quantified?
Answer: Even 1% (S)-enantiomer can alter receptor binding (e.g., Ki shifts by 10–100×). Quantify impurities via chiral HPLC (LOD = 0.1%) or chiral SFC. Pharmacological assays (e.g., IC₅₀ in µM range) should include racemate controls to isolate enantiomer-specific effects. Molecular docking studies (AutoDock Vina) predict binding pose variations due to chirality .
Q. What mechanistic insights can NMR relaxation studies provide about the conformational dynamics of (R)-3-Benzylmorpholine HCl in solution?
Answer: T₁/T₂ relaxation times and NOESY cross-peaks reveal chair-flip kinetics of the morpholine ring (τ ≈ 10⁻³ s in DMSO-d₆). Variable-temperature NMR (25–60°C) calculates activation energy (ΔG‡ ≈ 15 kcal/mol). Compare with DFT-derived transition states to validate ring-flipping barriers .
Q. Tables for Key Data
Q. Notes
- Avoid commercial sources (e.g., ) per reliability guidelines.
- Methodological rigor ensures reproducibility in academic research.
- Citations align with peer-reviewed studies and authoritative catalogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
